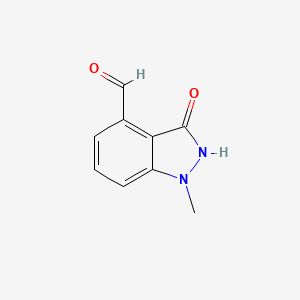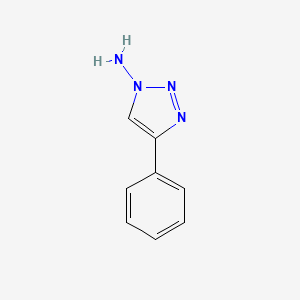
4-Phenyl-1H-1,2,3-triazol-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-1H-1,2,3-triazol-1-amine is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The phenyl group attached to the triazole ring enhances its chemical stability and biological activity. 1,2,3-Triazoles are known for their versatility in various fields, including medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1H-1,2,3-triazol-1-amine typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is highly efficient and provides high yields of the desired product. The reaction involves the following steps:
- Preparation of phenyl azide from phenylamine.
- Reaction of phenyl azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-1H-1,2,3-triazol-1-amine undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of halogenated, nitrated, or sulfonated triazole derivatives.
Scientific Research Applications
4-Phenyl-1H-1,2,3-triazol-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenyl-1H-1,2,3-triazol-1-amine involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity.
Receptor Modulation: The compound can interact with receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The compound can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
4-Phenyl-1H-1,2,3-triazol-1-amine can be compared with other similar compounds, such as:
1-Phenyl-1H-1,2,4-triazole: Similar structure but different nitrogen atom arrangement, leading to different chemical and biological properties.
4-Phenyl-1H-1,2,4-triazole: Similar phenyl group attachment but different triazole ring structure, affecting its reactivity and applications.
Uniqueness: The unique arrangement of nitrogen atoms in the 1,2,3-triazole ring of this compound provides distinct chemical stability and biological activity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H8N4 |
|---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
4-phenyltriazol-1-amine |
InChI |
InChI=1S/C8H8N4/c9-12-6-8(10-11-12)7-4-2-1-3-5-7/h1-6H,9H2 |
InChI Key |
NBWJADJGFOTPOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(R)-(6-Methoxy-4-quinolinyl)(5-vinylquinuclidine-2-yl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12959504.png)
![Bis[(3S,6S)-3,6-bis[(1H-imidazol-4-yl-|EN3)methyl]-2,5-piperazinedione]-Copper](/img/structure/B12959509.png)

![N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12959518.png)
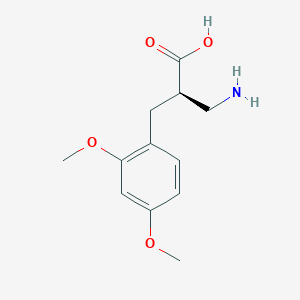
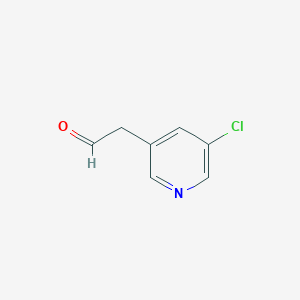
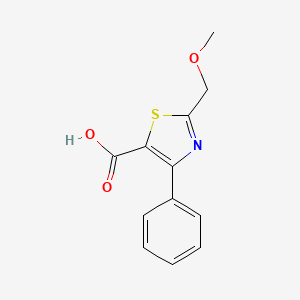
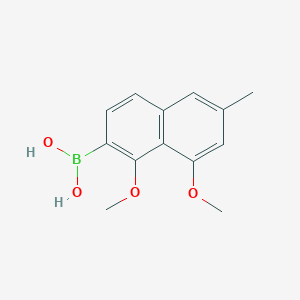
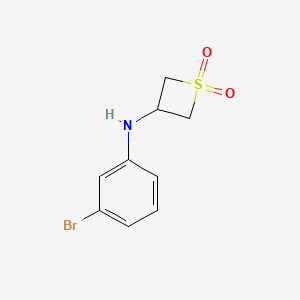
![6-Methylimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12959561.png)
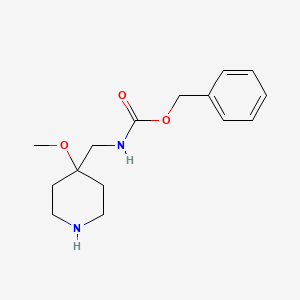
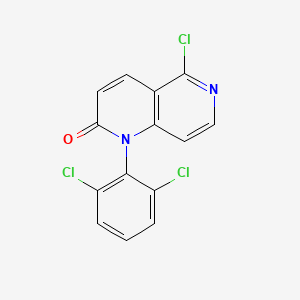
![1-Bromo-7H-benzo[c]carbazole](/img/structure/B12959566.png)
